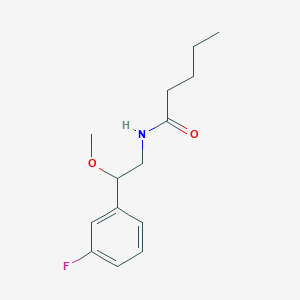

N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide

Description

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]pentanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO2/c1-3-4-8-14(17)16-10-13(18-2)11-6-5-7-12(15)9-11/h5-7,9,13H,3-4,8,10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGPAXGULBMKSIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)NCC(C1=CC(=CC=C1)F)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Dossier: N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide

Executive Summary & Chemical Identity

Status: Novel Chemical Entity (NCE) / Research Analog

Primary Classification:

This technical guide addresses the identification, structural validation, and synthesis of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide . As this specific molecule does not currently possess a widely disseminated CAS number, this document serves as a "Zero-to-One" protocol for researchers requiring its synthesis, characterization, or registration.

The molecule features a 3-fluorophenyl core, a

Structural Parameters

| Property | Value |

| IUPAC Name | N-[2-(3-fluorophenyl)-2-methoxyethyl]pentanamide |

| Molecular Formula | C |

| Molecular Weight | 253.31 g/mol |

| Monoisotopic Mass | 253.1478 Da |

| SMILES | CCCCC(=O)NCC(OC)c1cccc(F)c1 |

| InChIKey (Predicted) | Generation Required via ChemDraw/MarvinSketch |

| LogP (Predicted) | ~2.8 - 3.2 (Lipophilic) |

CAS Number Search & Registration Methodology

Since a direct search yields no results in open-access databases, the molecule is likely a "Ghost" compound—either a novel design or a proprietary intermediate. To definitively confirm its status or register it, you must utilize the following Search Strings in professional databases (SciFinder-n or Reaxys).

Advanced Search Strategy

Do not rely on the chemical name alone. Use the following hierarchy:

-

Exact Structure Search: Draw the molecule exactly as defined.

-

Constraint: Ignore stereochemistry (search for racemate first).

-

-

Substructure Search:

-

Core: 2-(3-fluorophenyl)-2-methoxyethan-1-amine.

-

Linker: Amide bond.

-

Variable: Allow any alkyl chain length on the amide (to find homologs like acetamide or butyramide derivatives which may be indexed).

-

-

Markush Search: If checking for patent coverage, search for the generic scaffold:

-

Ar-CH(OR)-CH2-NH-CO-R' where Ar = 3-fluorophenyl.

-

Registration Protocol (If Novel)

If the search confirms no CAS exists, and you synthesize this for publication or commercial use:

-

Characterize: Obtain 1H NMR, 13C NMR, and HRMS (see Section 4).

-

Submit: Contact Chemical Abstracts Service (CAS) via their Chemist Consultation Service to request a new registry number.

-

Documentation: You must provide the spectral data and a specific chemical name to validate the entry.

Synthetic Pathway (Retrosynthesis & Forward Logic)

To access this molecule, a convergent synthesis is recommended. The critical challenge is the installation of the

Retrosynthetic Analysis

The molecule disconnects at the amide bond and the ether linkage.

-

Disconnection A: Amide Bond

Pentanoyl Chloride + Amine Precursor. -

Disconnection B: Ether Bond

Methyl Iodide + Alcohol Precursor.

Synthesis Workflow (DOT Diagram)

Figure 1: Recommended synthetic pathway via the bromohydrin/amino-alcohol route to ensure correct oxidation state at the

Detailed Experimental Protocol

Step 1: Precursor Synthesis (Amino-Alcohol)

-

Reagents: 2-Amino-1-(3-fluorophenyl)ethanol is the key intermediate. If not commercially available, reduce 2-amino-1-(3-fluorophenyl)ethanone (which can be made from the phenacyl bromide via Delépine reaction).

-

Critical Control: Ensure the reduction of the ketone does not reduce the aromatic ring. NaBH

in MeOH at 0°C is sufficient.

Step 2: Protection & Methylation (The "O-Me" Install)

-

Rationale: You cannot selectively O-methylate the amino-alcohol without N-methylation side reactions. N-protection is mandatory.

-

Protocol:

-

React amino-alcohol with Boc

O (1.1 eq) and TEA in DCM. -

Isolate N-Boc intermediate.

-

Dissolve in dry THF, cool to 0°C, add NaH (1.2 eq). Stir 30 min.

-

Add MeI (1.1 eq). Warm to RT.

-

Step 3: Deprotection & Amidation [1]

-

Deprotection: Treat with TFA/DCM (1:4) for 1 hour. Evaporate to dryness to get the TFA salt.

-

Amidation:

-

Suspend the amine salt in DCM.

-

Add Pentanamide precursor: Pentanoyl chloride (Valeryl chloride).

-

Add TEA (3.0 eq) dropwise at 0°C.

-

Stir 2 hours. Wash with 1N HCl (remove unreacted amine), then NaHCO

.

-

Analytical Validation (Self-Validating System)

To prove you have synthesized the correct molecule (and not the regioisomer), you must observe the following spectral signatures.

1H NMR Predictions (CDCl , 400 MHz)

| Proton Environment | Chemical Shift ( | Multiplicity | Integration | Diagnostic Note |

| Aromatic (3-F-Ph) | 6.9 - 7.4 ppm | Multiplet | 4H | Characteristic splitting due to |

| Amide NH | ~5.8 - 6.2 ppm | Broad Singlet | 1H | Exchangeable with D |

| Methine ( | 4.3 - 4.5 ppm | dd | 1H | Deshielded by Oxygen and Phenyl ring. Critical proof of O-methylation. |

| Methoxy (-OCH | 3.2 - 3.3 ppm | Singlet | 3H | Distinct sharp singlet. |

| Methylene ( | 3.4 - 3.6 ppm | Multiplet | 2H | Adjacent to Nitrogen. |

| Pentyl Chain ( | 2.1 - 2.2 ppm | Triplet | 2H | Adjacent to Carbonyl. |

| Pentyl Chain (Mid) | 1.3 - 1.6 ppm | Multiplet | 4H | Alkyl chain bulk. |

| Terminal Methyl | 0.9 ppm | Triplet | 3H | End of pentyl chain. |

Mass Spectrometry (LC-MS)

-

Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

-

Expected [M+H]

: 254.15 Da. -

Fragmentation Pattern:

-

Loss of Methanol (-32 Da): Peak at ~222 Da.

-

Cleavage of Amide: Characteristic pentanoyl fragment.

-

References & Authority

Note: As this is a technical guide for a likely unindexed compound, references point to the methodologies for synthesis and database searching.

-

SciFinder-n Support. Chemical Substance Registration & Search Protocols. CAS, a division of the American Chemical Society. [Link]

-

Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Reference for Amide Coupling & Reductive Amination logic).

-

PubChem Database. Compound Identification Standards. National Library of Medicine. [Link]

-

Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience. (Reference for N-Boc protection/deprotection protocols).

Sources

Methodological & Application

High-Performance Radioligand Binding Assays for Melatonin Receptors (MT1/MT2)

Application Note & Technical Guide

Introduction & Physiological Context

Melatonin receptors (MT1 and MT2) are high-affinity G-protein coupled receptors (GPCRs) essential for regulating circadian rhythms, sleep architecture, and neuroendocrine function.[1][2][3] In drug discovery, targeting these receptors offers therapeutic potential for insomnia, depression, and circadian misalignment.[1]

However, characterizing these receptors in vitro presents unique challenges due to their picomolar affinity for the endogenous ligand and their lipophilic nature. This guide details the 2-[125I]-iodomelatonin (2-[125I]-MLT) binding assay, the gold standard for quantifying MT1/MT2 pharmacology. Unlike tritiated ligands, 2-[125I]-MLT offers high specific activity (~2200 Ci/mmol), enabling the detection of low-density receptor populations often found in native tissues.

Mechanistic Signaling Pathway

MT1 and MT2 signal primarily through the G_i/o protein family. Upon agonist binding, the G_alpha_i subunit inhibits Adenylyl Cyclase (AC), reducing intracellular cAMP. Understanding this pathway is critical, as the receptor's affinity state is sensitive to G-protein coupling (see GTP Sensitivity below).

Figure 1: Canonical Gi-coupled signaling of Melatonin Receptors. Agonist binding inhibits cAMP production.[2]

Critical Experimental Strategy (The "Why" Behind the Protocol)

Ligand Selection: The Case for Iodine-125

While [3H]-melatonin exists, 2-[125I]-iodomelatonin is the industry standard.

-

Specific Activity: ~2200 Ci/mmol vs. ~80 Ci/mmol for tritium. This allows for the use of lower protein concentrations (sparing precious samples) and shorter counting times.

-

Affinity: Iodination at the C2 position actually increases affinity for MT1/MT2 compared to native melatonin, making it a "super-agonist" ideal for competition assays.

Handling Hydrophobicity (The "Sticky" Problem)

Melatonin is highly lipophilic. It binds non-specifically to plastics and filter mats.

-

Solution: Use Glass Fiber (GF/B) filters pre-treated with 0.3% Polyethylenimine (PEI) . PEI is a cationic polymer that neutralizes the negative charge of the glass fibers and blocks hydrophobic pockets, significantly improving the signal-to-noise ratio (Z-factor).

The GTP Shift (Validation Step)

Because MT receptors are Gi-coupled, their high-affinity state depends on the G-protein complex.

-

Validation: Adding non-hydrolyzable GTP analogs (e.g., GTPγS at 10-100 µM) to the assay uncouples the G-protein, shifting the receptor to a low-affinity state. If your "agonist" binding does not decrease with GTPγS, you may be measuring non-specific binding or a non-functional receptor.

Detailed Protocols

Protocol A: Membrane Preparation

Quality membranes are the foundation of a reproducible assay.

Reagents:

-

Lysis Buffer: 10 mM Tris-HCl (pH 7.4), 1 mM EDTA.

-

Protease Inhibitors: PMSF (0.1 mM), Aprotinin, Leupeptin.

Steps:

-

Harvest: Detach cells (CHO-K1 or HEK293 expressing hMT1/hMT2) using PBS-EDTA (avoid Trypsin if possible to preserve extracellular domains).

-

Lysis: Resuspend cell pellet in ice-cold Lysis Buffer . Homogenize using a Polytron (bursts of 5 sec) or Dounce homogenizer.

-

Clarification: Centrifuge at 1,000 x g for 10 min at 4°C to remove nuclei and unbroken cells. Discard pellet.

-

Collection: Centrifuge supernatant at 40,000 x g for 20 min at 4°C.

-

Wash: Resuspend pellet in Lysis Buffer and repeat high-speed spin (Step 4) to remove endogenous melatonin.

-

Resuspension: Resuspend final pellet in Storage Buffer .

-

Quantification: Determine protein concentration (Bradford or BCA). Flash freeze aliquots in liquid nitrogen. Store at -80°C.

Protocol B: Saturation Binding Assay (Determination of Kd and Bmax)

Determines the equilibrium dissociation constant (Kd) and receptor density (Bmax).[6]

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.[4]4. (Optional: 0.1% Ascorbic acid to prevent ligand oxidation).

Workflow:

-

Filter Prep: Soak Whatman GF/B filters in 0.3% PEI for at least 1 hour.

-

Plate Setup: Use 96-well polypropylene deep-well plates.

-

Additions (Final Vol 250 µL):

-

Total Binding: 25 µL Buffer + 25 µL 2-[125I]-MLT (8 concentrations, range 10 pM – 2 nM) + 200 µL Membrane (5-10 µ g/well ).

-

Non-Specific Binding (NSB): 25 µL 10 µM Cold Melatonin + 25 µL 2-[125I]-MLT + 200 µL Membrane.

-

-

Incubation: Incubate at 37°C for 60 minutes .

-

Note: Equilibrium is reached faster at 37°C, but 25°C (2 hours) is preferred if ligand depletion or degradation is observed.

-

-

Harvest: Rapidly filter using a cell harvester (e.g., Brandel or PerkinElmer). Wash filters 3x with 3 mL ice-cold Wash Buffer (50 mM Tris-HCl).

-

Detection: Dry filters and count in a Gamma Counter.

Protocol C: Competition Binding Assay (Ki Determination)

Screens drug candidates for affinity.

Fixed Parameters:

-

Radioligand: 2-[125I]-MLT at a concentration equal to its Kd (typically ~200 pM).

-

Competitor: Test compounds (10^-11 M to 10^-5 M).

Steps:

-

Prepare membranes and PEI-treated filters as above.

-

Add 25 µL Test Compound (diluted in buffer/DMSO; final DMSO < 1%).

-

Add 25 µL 2-[125I]-MLT (~200 pM final).

-

Initiate with 200 µL Membranes .

-

Incubate, Filter, and Count as in Protocol B.

Workflow Visualization

Figure 2: Step-by-step workflow for the radioligand binding assay.

Data Analysis & Validation

Calculating Ki (Cheng-Prusoff)

Convert IC50 values (from competition assays) to Ki (inhibition constant) to ensure data is independent of radioligand concentration.

Formula:

- : Concentration of competitor displacing 50% of specific binding.

- : Concentration of radioligand used in the assay (e.g., 200 pM).

-

: Dissociation constant of the radioligand (determined from Saturation Assay).ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

Specific Binding Calculation

-

Acceptance Criteria: Specific binding should be >70% of Total Binding. If <50%, re-optimize filter washing or membrane quality.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Non-Specific Binding | Hydrophobic ligand sticking to filters. | Ensure filters are soaked in 0.3% PEI for >1h. Use glass tubes or low-bind plates. |

| Low Specific Signal | Receptor degradation or low expression. | Add protease inhibitors during prep. Check expression levels. Increase membrane protein mass. |

| "Flat" Competition Curve | Ligand depletion. | Ensure Total Ligand added is <10% of Bmax (Receptor concentration). |

| Hill Slope << 1.0 | Negative cooperativity or multiple sites. | Check for G-protein uncoupling.[4] Add GTPγS to force a single low-affinity state (Hill ~1). |

References

-

IUPHAR/BPS Guide to Pharmacology. Melatonin Receptors. [Link]

-

Dubocovich, M. L., et al. (2010). International Union of Basic and Clinical Pharmacology. LXXV. Nomenclature, classification, and pharmacology of G protein-coupled melatonin receptors. Pharmacological Reviews. [Link]

-

Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology. [Link]

-

Gbahou, F., & Jockers, R. (2022). 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors.[8] Methods in Molecular Biology.[5] [Link]

Sources

- 1. Luminogenic HiBiT Peptide-Based NanoBRET Ligand Binding Assays for Melatonin Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Melatonin MT1 and MT2 receptors display different molecular pharmacologies only in the G-protein coupled state - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ora.uniurb.it [ora.uniurb.it]

- 6. biophysics-reports.org [biophysics-reports.org]

- 7. calculator.academy [calculator.academy]

- 8. 2-[125I]iodomelatonin and [3H]melatonin Binding Assays for Melatonin Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Crystallization Maze: A Guide to Solvent Selection for N-Substituted Pentanamides

For Immediate Release

In the landscape of pharmaceutical development, the journey of a drug candidate from a promising molecule to a stable, effective, and manufacturable solid form is fraught with challenges. A critical, and often complex, step in this journey is crystallization. The choice of solvent is paramount, profoundly influencing crystal purity, yield, size, morphology, and, most critically, the polymorphic form, which can have significant implications for the drug's bioavailability and stability. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the rational selection of solvents for the crystallization of N-substituted pentanamides, a common structural motif in active pharmaceutical ingredients (APIs).

The Critical Role of the Solvent in Crystallization

Crystallization is a thermodynamically driven process where solute molecules self-assemble from a supersaturated solution into a highly ordered, solid crystalline lattice. The solvent's role extends far beyond merely dissolving the solute. It is an active participant, modulating the delicate interplay of intermolecular forces that govern nucleation and crystal growth. An ideal crystallization solvent system for an N-substituted pentanamide should exhibit:

-

Moderate Solubility: The compound should be sparingly soluble at room temperature but significantly more soluble at elevated temperatures. This differential solubility is the driving force for crystallization upon cooling.

-

Favorable Solute-Solvent Interactions: The solvent should promote the desired intermolecular interactions between the solute molecules that lead to the formation of the stable crystal lattice, while minimizing interactions that could lead to the formation of undesirable solvates or amorphous material.

-

Control over Polymorphism: The solvent can significantly influence which polymorphic form crystallizes.[1][2][3][4] Different solvents can stabilize different transient solute clusters, leading to the nucleation of distinct crystal forms.

-

Influence on Crystal Habit: The external morphology, or habit, of a crystal is influenced by the solvent's interaction with different crystal faces. This can impact downstream processing such as filtration and drying.[3]

-

Process Safety and Environmental Considerations: The chosen solvent should be safe to handle, have a low environmental impact, and be easily removable from the final product.

Understanding the Molecular Landscape: N-Substituted Pentanamides

N-substituted pentanamides possess a combination of a flexible alkyl chain and a polar amide group capable of acting as both a hydrogen bond donor (for primary and secondary amides) and acceptor.[5][6] The nature of the N-substituent (alkyl, aryl, etc.) further modulates the molecule's overall polarity, steric hindrance, and potential for intermolecular interactions.[7] These structural features dictate their solubility in various solvents. Generally, N-substituted pentanamides exhibit good solubility in polar organic solvents due to the amide functionality.[8][9] However, as the length of the N-alkyl chain increases, their solubility in polar solvents like water decreases.[6][9]

A Systematic Approach to Solvent Selection: Workflow and Protocols

A rational, systematic approach to solvent selection is crucial for efficient and successful crystallization process development. The following workflow outlines a series of logical steps, from initial screening to final optimization.

Caption: A systematic workflow for solvent selection in N-substituted pentanamide crystallization.

Protocol 1: High-Throughput Solubility Screening

This protocol enables the rapid assessment of a wide range of solvents to identify promising candidates for further development.

Objective: To determine the approximate solubility of the N-substituted pentanamide in a diverse set of solvents at ambient and elevated temperatures.

Materials:

-

N-substituted pentanamide sample

-

A selection of solvents covering a broad range of polarities (e.g., heptane, toluene, ethyl acetate, acetone, acetonitrile, isopropanol, ethanol, methanol, water)

-

96-well microtiter plates or small glass vials (e.g., 2 mL)

-

Automated liquid handler (optional)

-

Plate shaker with temperature control

-

Nephelometer or a UV/Vis plate reader for turbidity measurement[10][11]

Procedure:

-

Preparation of Stock Solutions (if applicable): If the compound is available as a solution (e.g., in DMSO from discovery stages), this can be used for initial kinetic solubility assessment.[10] For thermodynamic solubility, start with the solid compound.

-

Dispensing: Dispense a known, small amount of the solid N-substituted pentanamide (e.g., 1-5 mg) into each well or vial.

-

Solvent Addition: Add a fixed volume of each selected solvent to the wells.

-

Equilibration at Ambient Temperature: Seal the plate/vials and shake at a constant ambient temperature (e.g., 25 °C) for a predetermined time (e.g., 4-24 hours) to allow for equilibration.

-

Solubility Assessment (Qualitative/Semi-Quantitative):

-

Visual Inspection: Visually inspect each well for the presence of undissolved solids.

-

Turbidity Measurement: Use a nephelometer or a plate reader to measure the turbidity of each solution.[10] A clear solution indicates complete dissolution.

-

-

Equilibration at Elevated Temperature: Increase the temperature of the shaker to a set point (e.g., 50 °C) and allow the samples to equilibrate for another 2-4 hours.

-

Solubility Assessment at Elevated Temperature: Repeat the visual inspection and/or turbidity measurements.

-

Data Analysis: Classify solvents as poor, moderate, or good based on the solubility at both temperatures. Ideal single-solvent candidates will show poor solubility at ambient temperature and good solubility at the elevated temperature.

| Solvent Class | Example Solvents | Expected Solubility Profile for a Moderately Polar N-Substituted Pentanamide |

| Non-polar | Heptane, Cyclohexane | Poor solubility at both ambient and elevated temperatures. |

| Non-polar Aromatic | Toluene, Xylene | Low to moderate solubility, potentially increasing with temperature. |

| Ester | Ethyl Acetate, Isopropyl Acetate | Moderate to good solubility, often with a significant temperature dependence. |

| Ketone | Acetone, Methyl Ethyl Ketone | Good solubility, may be too high for effective cooling crystallization. |

| Alcohol | Methanol, Ethanol, Isopropanol | Good to very good solubility due to hydrogen bonding potential. |

| Polar Aprotic | Acetonitrile, Dimethylformamide (DMF) | Often high solubility, can be difficult to crystallize from. |

| Aqueous | Water | Solubility is highly dependent on the N-substituent; generally low for larger alkyl groups.[9][12] |

Table 1: Representative Solvent Classes and their Expected Behavior for N-Substituted Pentanamide Crystallization.

Protocol 2: Cooling Crystallization from a Single Solvent

This protocol details a standard method for inducing crystallization from a promising single solvent identified during screening.

Objective: To generate crystalline material and assess the solvent's ability to produce a desirable crystal form and yield.

Materials:

-

N-substituted pentanamide

-

Selected crystallization solvent

-

Crystallization vessel (e.g., jacketed glass reactor or round-bottom flask)

-

Magnetic stirrer and hotplate or a temperature-controlled circulator

-

Filtration apparatus (e.g., Büchner funnel, filter paper)

-

Drying oven (vacuum or atmospheric)

Procedure:

-

Dissolution: Add the N-substituted pentanamide to the crystallization vessel and add the selected solvent.

-

Heating: While stirring, heat the mixture to a temperature where the solute completely dissolves. Avoid boiling if possible to prevent solvent loss.

-

Cooling: Once a clear solution is obtained, begin a controlled cooling ramp. A slow cooling rate (e.g., 0.1-0.5 °C/min) is generally preferred to promote the growth of larger, more well-defined crystals.

-

Nucleation and Growth: Observe the solution for the onset of nucleation (cloud point). Continue cooling to the final temperature (e.g., 0-5 °C).

-

Aging: Hold the slurry at the final temperature for a period (e.g., 2-12 hours) to allow for complete crystallization and potential polymorphic transformation to a more stable form.

-

Isolation: Isolate the crystals by filtration.

-

Washing: Wash the filter cake with a small amount of cold solvent to remove any residual mother liquor.

-

Drying: Dry the crystals under appropriate conditions (e.g., in a vacuum oven at a set temperature) to a constant weight.

-

Characterization: Analyze the dried crystals using techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to determine the polymorphic form, purity, and morphology.

Protocol 3: Antisolvent Crystallization

This method is particularly useful when a suitable single solvent with the desired temperature-dependent solubility profile cannot be found.

Objective: To induce crystallization by adding a solvent in which the compound is insoluble (an antisolvent) to a solution of the compound in a good solvent.

Materials:

-

N-substituted pentanamide

-

A "good" solvent in which the compound is highly soluble

-

An "antisolvent" in which the compound is poorly soluble, but which is miscible with the good solvent

-

Crystallization vessel with an addition funnel or syringe pump

-

Stirring apparatus

Procedure:

-

Dissolution: Dissolve the N-substituted pentanamide in the good solvent to create a concentrated solution.

-

Antisolvent Addition: While stirring the solution, slowly add the antisolvent at a controlled rate. The slow addition is critical to control the level of supersaturation and promote crystal growth over rapid precipitation.

-

Nucleation and Growth: Observe for the onset of crystallization. Continue adding the antisolvent until the desired yield is achieved.

-

Aging: Stir the resulting slurry for a period to ensure complete crystallization.

-

Isolation, Washing, and Drying: Follow steps 6-8 from Protocol 2.

-

Characterization: Analyze the final product as described in Protocol 2.

| Good Solvent (High Solubility) | Miscible Antisolvent (Low Solubility) |

| Acetone | Water, Heptane |

| Methanol / Ethanol | Water, Toluene, Diethyl Ether[13] |

| Dichloromethane | Heptane, Hexane |

| Tetrahydrofuran (THF) | Water, Heptane |

Table 2: Common Solvent/Antisolvent Pairs for Crystallization.

The Impact of Solvent on Polymorphism: A Critical Consideration

Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of pharmaceutical development. Different polymorphs can exhibit different solubilities, dissolution rates, and stabilities, all of which can impact the safety and efficacy of a drug product. The choice of solvent is a key factor in controlling which polymorph is obtained.[1][3][4]

For example, a more polar solvent might favor the crystallization of a polymorph with a crystal lattice stabilized by strong hydrogen bonds, whereas a less polar solvent might lead to a different polymorph where weaker van der Waals forces are more dominant in the crystal packing. It is therefore imperative to thoroughly screen a diverse range of solvents and characterize the resulting solid forms to identify and control the desired polymorph.

Caption: Influence of solvent polarity on polymorphic outcome.

Conclusion

The selection of an appropriate solvent system is a cornerstone of a successful crystallization process for N-substituted pentanamides. A systematic and rational approach, combining high-throughput screening with detailed experimental protocols, is essential for identifying optimal conditions that deliver the desired crystal form with high purity and yield. By understanding the fundamental principles of solubility and the specific physicochemical properties of the target molecule, researchers can navigate the complexities of crystallization and accelerate the development of robust and reliable manufacturing processes for new pharmaceutical products.

References

-

Chemistry LibreTexts. (2024, October 16). 15.15: Physical Properties of Amides. Retrieved from [Link]

-

Teachy.ai. Summary of Organic Functions: Amide. Retrieved from [Link]

-

Wen, Y., et al. (2019). Development of a high-throughput solubility screening assay for use in antibody discovery. Protein Science, 28(5), 965-974. Retrieved from [Link]

-

Fiveable. (2025, August 15). Amides | Organic Chemistry II Class Notes. Retrieved from [Link]

-

Unchained Labs. (2025, November 14). High-Throughput Measurement of Compound Solubility and Physical Form with BMI. Retrieved from [Link]

-

Bevan, C. D., & Lloyd, R. S. (2000). A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. Retrieved from [Link]

-

Pan, L., et al. (2001). Evaluation of a Method for High Throughput Solubility Determination using a Multi-wavelength UV Plate Reader. Journal of Pharmaceutical Sciences, 90(4), 521-529. Retrieved from [Link]

-

American Chemical Society. (n.d.). Case Study: Synthesis of an Active Pharmaceutical Ingredient in Water. Retrieved from [Link]

-

Threlfall, T. L. (2000). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Organic Process Research & Development, 4(5), 384-390. Retrieved from [Link]

-

Diplomata Comercial. (n.d.). Amides chemical properties: Understanding Their Significance. Retrieved from [Link]

-

Hisanori, I., et al. (2008). Polymorphism and Pseudopolymorphism of an Aromatic Amide: Spontaneous Resolution and Crystal-to-Crystal phase Transition. Crystal Growth & Design, 8(9), 3277–3284. Retrieved from [Link]

-

International Union of Crystallography. (2024, October 16). How to grow crystals for X-ray crystallography. Retrieved from [Link]

-

University of Rennes. (n.d.). Guide for crystallization. Retrieved from [Link]

-

Adamcik, J., et al. (2024, August 9). Solvent induced amyloid polymorphism and the uncovering of the elusive class 3 amyloid topology. Nature Communications, 15(1), 6681. Retrieved from [Link]

-

Cheméo. (n.d.). Pentanamide, N-isopropyl - Chemical & Physical Properties. Retrieved from [Link]

-

Analytical Sales & Services, Inc. (2023, June 20). High-Throughput Crystallization Screening Technique with Transmission PXRD Analysis. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Crystallization Solvents. Retrieved from [Link]

-

Technobis Crystallization Systems. (2024, October 1). Process development of API crystallization: a model-driven approach. Retrieved from [Link]

-

Hampton Research. (n.d.). Protein XRD Protocols - Crystallization of Proteins. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 18). 4.8: Physical Properties of Amides. Retrieved from [Link]

-

DeNardo, M. A., & Jamison, T. F. (2021). Water: An Underestimated Solvent for Amide Bond-Forming Reactions. CHIMIA International Journal for Chemistry, 75(4), 279-286. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). Pentanamide, 2-methyl-2-[(1-methylethyl)amino]-5-propoxy- Properties. Retrieved from [Link]

-

O'Mahony, M., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3656–3671. Retrieved from [Link]

-

O'Mahony, M., et al. (2024, June 20). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Molecular Pharmaceutics, 21(7), 3656–3671. Retrieved from [Link]

-

Byrne, F. P., et al. (2018). Synthesis of Amides from Acid Chlorides and Amines in the Bio-based Solvent CyreneTM. Green Chemistry, 20(18), 4291-4297. Retrieved from [Link]

-

Chuntaboon, P., et al. (2015). Co-crystals of sinapic acid: structural analysis and studies of their physicochemical properties. CrystEngComm, 17(28), 5349-5357. Retrieved from [Link]

-

Chen, J. (2018). Design of Active Pharmaceutical Ingredients Solid States in Crystallization Processes. (Doctoral dissertation, National Taiwan University of Science and Technology). Retrieved from [Link]

-

Advanced Science News. (2018, July 25). Gel-Mediated Crystallization of Active Pharmaceutical Ingredients. Retrieved from [Link]

-

Cheméo. (n.d.). Pentanamide (CAS 626-97-1) - Chemical & Physical Properties. Retrieved from [Link]

-

Fiveable. (2025, August 15). N-substituted Amides Definition - Organic Chemistry Key.... Retrieved from [Link]

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. echemi.com [echemi.com]

- 7. fiveable.me [fiveable.me]

- 8. teachy.ai [teachy.ai]

- 9. fiveable.me [fiveable.me]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

Troubleshooting & Optimization

Technical Support Center: Solubility Enhancement of N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide

Topic: Solubility Optimization & Formulation Strategies Product Class: Fluorinated Lipophilic Amides / Synthetic Intermediates Support Level: Tier 3 (Senior Application Scientist)

Module 1: Physicochemical Profiling & Diagnosis

Before attempting solubilization, we must diagnose the specific barrier preventing dissolution.[1] Based on the structure N-(2-(3-fluorophenyl)-2-methoxyethyl)pentanamide , this molecule presents a classic "Grease Ball" profile rather than a "Brick Dust" profile.[1]

Structural Analysis & Predicted Properties

The molecule contains three distinct domains contributing to its poor aqueous solubility:

-

Pentanamide Tail: A 5-carbon alkyl chain significantly increases lipophilicity (

).[1] -

Fluorinated Aromatic Ring: The fluorine atom enhances metabolic stability and membrane permeability but increases hydrophobicity compared to a hydrogenated analog.

-

Amide Linkage: While polar, the amide hydrogens likely participate in intermolecular hydrogen bonding, potentially creating a stable crystal lattice, though the flexible ethyl linker mitigates this slightly.[1]

Table 1: Physicochemical Profile (Estimated)

| Property | Value / Prediction | Implication for Solubility |

| LogP (Octanol/Water) | ~2.8 – 3.5 | High Lipophilicity. The compound partitions preferentially into non-polar environments.[1] Water molecules cannot easily disrupt the solute-solute interactions. |

| pKa (Acid/Base) | Neutral (Amide) | pH Independent. The amide nitrogen is non-basic.[1] Do not attempt pH adjustment (acid/base buffers) as a solubility strategy; it will fail.[1] |

| H-Bond Donors/Acceptors | 1 Donor / 3 Acceptors | Moderate potential for hydrogen bonding with water, but overwhelmed by the hydrophobic surface area of the pentyl and phenyl groups.[1] |

| BCS Classification | Class II (Likely) | Low Solubility / High Permeability. Absorption is dissolution-rate limited. |

Module 2: Formulation Strategies (The "How")

Strategy A: Cosolvent & Surfactant Systems (Liquid/Injectable)

Best for: Early-stage PK studies, In-vitro assays, IP administration.[1]

For a molecule with LogP > 3, water alone is thermodynamically unfavorable.[1] We must reduce the dielectric constant of the solvent system to match the drug.

Protocol 2.1: The "Golden Triangle" Screen

-

Primary Solvent (Stock): Dissolve compound in 100% DMSO or Ethanol (EtOH) to 50 mg/mL.

-

Cosolvent: Polyethylene Glycol 400 (PEG 400) or Propylene Glycol (PG).[1]

-

Surfactant: Polysorbate 80 (Tween 80) or Cremophor EL (Kolliphor EL).[1]

Recommended Formulation Ratio:

-

10% Ethanol (Solubilizer)[1]

-

40% PEG 400 (Cosolvent/Stabilizer)[1]

-

50% Saline/Water (Diluent)[1]

-

(Optional) Add 5% Tween 80 if precipitation occurs upon dilution.[1]

Mechanism: The ethanol breaks the crystal lattice (kinetic solubility), PEG 400 lowers the polarity of the bulk solvent (thermodynamic solubility), and Tween 80 prevents "crashing out" (nucleation inhibition) when the formulation hits the aqueous physiological environment.[1]

Strategy B: Cyclodextrin Complexation (Solid/Oral/Parenteral)

Best for: Improving bioavailability, masking taste, preventing precipitation.[1]

The pentyl chain and the fluorophenyl ring are ideal guests for the hydrophobic cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1]

Protocol 2.2: Kneading Method (Solid State)

-

Molar Ratio: 1:1 or 1:2 (Drug : HP-β-CD).[1]

-

Process:

-

Outcome: An inclusion complex that presents a hydrophilic exterior to the solvent, "hiding" the lipophilic drug inside.

Module 3: Visualization & Logic Flows

Figure 1: Solubility Optimization Decision Tree

This diagram illustrates the logical flow for selecting the correct formulation method based on the specific behavior of your fluorinated amide.

Caption: Decision matrix for selecting solubility enhancement strategies. For this specific amide, the "Grease Ball" pathway is the primary target due to the lipophilic pentyl/fluorophenyl groups.[1]

Module 4: Troubleshooting & FAQs

Q1: I tried dissolving the compound in 0.1M HCl to protonate the amine, but it didn't dissolve. Why?

A: This is a common error. The nitrogen atom in your compound is part of an amide bond (

Q2: The compound dissolves in DMSO, but precipitates immediately when I add water/buffer. How do I fix this?

A: This is caused by the "dielectric shock." DMSO has a dielectric constant (

-

Fix: Do not add pure water to the DMSO stock. Instead, add the DMSO stock dropwise into a vortexing solution of buffer containing 20% HP-β-CD or 0.5% Methylcellulose .[1] The polymer acts as a "parachute," inhibiting crystal growth (Ostwald ripening) long enough for dosing.[1]

Q3: Can I use salt formation to improve solubility? A: No. As noted in Q1, the molecule lacks a suitable acidic or basic center for stable salt formation.[1] Do not attempt to make HCl or Sodium salts; they will dissociate immediately or degrade the molecule.

Q4: Will the fluorine atom affect the choice of Cyclodextrin?

A: Yes, positively. Fluorinated aromatic rings often have higher binding constants with

References

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012).[1] Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. [Link][1]

-

Loftsson, T., & Brewster, M. E. (2010).[1] Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. [Link]

-

FDA Guidance for Industry. (2017). Waiver of In Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. [Link]

-

PubChem Compound Summary. (2024). Fluorinated Amide Analogs (General Physicochemical Data). [Link]

Sources

Technical Support Center: Optimizing Methoxy-Substituted Ethyl Amide Synthesis

Introduction

Welcome to the technical support center for the synthesis and yield optimization of methoxy-substituted ethyl amides. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in this specific class of amide bond formation. Methoxy-substituted anilines are common nucleophiles in medicinal chemistry, but their reactivity can be nuanced, leading to common issues such as low yields, side product formation, and purification difficulties.

This document provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will explore the causal mechanisms behind common experimental failures and provide validated protocols to overcome them.

Troubleshooting Guides & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the synthesis of methoxy-substituted ethyl amides from their corresponding ethyl esters and methoxy-substituted anilines.

Q1: My reaction yield is consistently low or zero. What are the primary causes?

Low or non-existent yield is the most frequent issue, often stemming from one of four root causes: nucleophile inactivity, competing side reactions, suboptimal reaction conditions, or inherent substrate reactivity.

-

Inactive Nucleophile (Protonated Amine): Aniline derivatives are basic and will react with any acid present in the reaction mixture.[1] If your reaction generates even catalytic amounts of acid without a scavenger, your amine will be protonated to form an ammonium salt. This salt is not nucleophilic and will not attack the ethyl ester, halting the reaction.[2] This is particularly problematic when using methods that generate HCl, such as the acyl chloride route.[2]

-

Solution: Ensure the presence of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to neutralize any in-situ generated acid.

-

-

Competing Ester Hydrolysis: The primary competing reaction is the hydrolysis of your ethyl ester starting material into the corresponding carboxylic acid.[3][4] This reaction is catalyzed by both acid and base, especially in the presence of water and at elevated temperatures.[5][6] If significant hydrolysis occurs, your primary electrophile is consumed in a non-productive pathway.

-

Solution: Perform reactions under anhydrous (dry) conditions. Use dry solvents and glassware, and consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[7]

-

-

Poor Substrate Reactivity: The electronic nature of the methoxy-substituted aniline dramatically impacts its nucleophilicity. If the aniline is too electron-deficient, it may not be reactive enough to attack the relatively stable ethyl ester electrophile under standard conditions.[8]

-

Solution: For poorly reactive anilines, consider more forcing conditions (higher temperature) or, more effectively, switch to a more reactive electrophile. This involves converting the corresponding carboxylic acid to an acyl chloride or using standard peptide coupling reagents.[][10]

-

-

Suboptimal Temperature: Amide formation from esters (aminolysis) can be slow and often requires heating to proceed at a reasonable rate.[1] However, excessively high temperatures can accelerate decomposition and the competing ester hydrolysis reaction.

-

Solution: Monitor the reaction by Thin Layer Chromatography (TLC) to find the optimal temperature.[7] Start at a moderate temperature (e.g., 50-60 °C) and increase incrementally if no reaction is observed.

-

Q2: How does the position of the methoxy group on the aniline ring affect the reaction outcome?

The position of the methoxy substituent has a profound and predictable effect on the aniline's nucleophilicity due to a combination of resonance and inductive effects.[11] Understanding this is key to anticipating reactivity and selecting the appropriate reaction conditions.

-

Para-Methoxy (4-methoxyaniline): The methoxy group is strongly electron-donating through resonance. This increases the electron density on the nitrogen atom, making it more nucleophilic and more basic than aniline. This isomer is typically the most reactive.[11]

-

Meta-Methoxy (3-methoxyaniline): The resonance effect does not extend to the meta position. Therefore, the dominant effect is the electron-withdrawing inductive effect of the oxygen atom. This removes electron density from the nitrogen, making it less nucleophilic and less basic than aniline.[11]

-

Ortho-Methoxy (2-methoxyaniline): This isomer experiences two competing effects: an electron-donating resonance effect and a strong, proximity-based electron-withdrawing inductive effect. The inductive effect often dominates, making it less nucleophilic than aniline.[11] Furthermore, the ortho group can cause significant steric hindrance , further slowing the rate of nucleophilic attack.[12]

| Methoxy Position | Dominant Electronic Effect(s) | Impact on Nucleophilicity | Expected Reactivity in Aminolysis |

| Para | +R (Resonance Donating) | Increased | Highest |

| Meta | -I (Inductive Withdrawing) | Decreased | Low |

| Ortho | -I > +R; Steric Hindrance | Significantly Decreased | Lowest |

| A summary of the electronic and steric effects of the methoxy substituent on aniline reactivity. |

Q3: My TLC and LC-MS analysis shows a new, more polar spot that is not my product. I suspect it's the carboxylic acid from ester hydrolysis. How can I confirm this and prevent it?

This is a classic sign of ester hydrolysis. The resulting carboxylic acid is significantly more polar than the starting ester or the final amide product.

-

Confirmation:

-

Co-spotting on TLC: Spot your reaction mixture alongside the commercially available carboxylic acid corresponding to your ester. If the spots have the same Rf value, it strongly suggests hydrolysis.

-

LC-MS Analysis: The mass of the byproduct should correspond to the molecular weight of the carboxylic acid.

-

-

Prevention:

-

Anhydrous Conditions: This is the most critical factor. Dry your solvents over molecular sieves or use commercially available anhydrous solvents. Flame-dry all glassware before use.

-

Temperature Control: Use the lowest temperature that allows the reaction to proceed at a reasonable rate. Hydrolysis is often more sensitive to temperature increases than aminolysis.

-

pH Control: Avoid strongly acidic or basic conditions unless absolutely necessary for a specific catalytic cycle.[4] Neutral or slightly basic conditions are often optimal for direct aminolysis.[3]

-

Q4: Direct aminolysis is too slow for my electron-deficient meta-methoxy aniline. What is a more robust protocol?

When direct aminolysis fails due to a poorly nucleophilic amine, the most effective strategy is to increase the electrophilicity of the carbonyl partner. The recommended approach is to start with the corresponding carboxylic acid and use a coupling reagent or convert it to an acyl chloride.

-

Strategy 1: Using Amide Coupling Reagents: This is a very common and effective method in medicinal chemistry.[13] Reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid to form a highly reactive intermediate, which is then readily attacked by the weak aniline nucleophile.[8] The addition of DMAP (4-Dimethylaminopyridine) can further accelerate the reaction.[8]

-

Strategy 2: The Acyl Chloride Route: This is a powerful, albeit sometimes harsh, method. The carboxylic acid is first converted to a highly reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride.[][14] The purified acyl chloride is then reacted with the aniline in the presence of a base like pyridine or triethylamine to yield the amide.[7]

Visualized Workflows and Mechanisms

Diagrams provide a clear visual guide to reaction pathways and troubleshooting logic.

Caption: General experimental workflow for amide synthesis.

Caption: Troubleshooting logic for low yield issues.

Caption: Competing pathways of aminolysis vs. hydrolysis.

Experimental Protocols

Protocol 1: General Procedure for Direct Aminolysis

This protocol is suitable for reactive anilines, such as para-methoxyaniline.

-

Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the methoxy-substituted aniline (1.0 equivalent).

-

Solvent & Reagents: Add anhydrous toluene (approx. 0.2 M concentration). To this solution, add the ethyl ester (1.1 equivalents).

-

Reaction: Heat the reaction mixture to 80-110 °C under a nitrogen atmosphere.

-

Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours until the starting aniline is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ (to remove any acidic byproducts), and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography.

Protocol 2: Robust Amide Synthesis via EDC/HOBt Coupling

This protocol is recommended for less reactive anilines, such as meta- or ortho-methoxyaniline.

-

Preparation: To a dry round-bottom flask, add the carboxylic acid (1.0 equivalent), HOBt (1.2 equivalents), and the methoxy-substituted aniline (1.1 equivalents).

-

Solvent & Base: Dissolve the components in an anhydrous polar aprotic solvent such as DMF or DCM. Add a non-nucleophilic base such as DIPEA (2.5 equivalents).

-

Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 equivalents) portion-wise over 10 minutes.

-

Reaction: Remove the ice bath and allow the reaction to stir at room temperature overnight (12-18 hours).

-

Monitoring: Check for completion by TLC or LC-MS.

-

Workup & Purification: Perform an aqueous workup and purification as described in Protocol 1. Note that removing DMF requires thorough washing with water/brine or high-vacuum evaporation.

References

-

[3] Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. (2026). Wiley Online Library. Available at: [Link]

-

[4] Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC. (2026). National Center for Biotechnology Information. Available at: [Link]

-

[2] Why did my amide syntesis does not work? (2021). ResearchGate. Available at: [Link]

-

Improving Organic Synthesis Reaction Monitoring with Rapid Ambient Sampling Mass Spectrometry. Waters Corporation. Available at: [Link]

-

[5] Lecture 6: Hydrolysis Reactions of Esters and Amides. University of Bath. Available at: [Link]

-

[11] Basicity Alteration Due To Ortho Effect In Methoxy Aniline System. (2015). Chemistry Stack Exchange. Available at: [Link]

-

[8] Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. National Center for Biotechnology Information. Available at: [Link]

-

[6] 17.4: Hydrolysis of Esters and Amides. (2026). Chemistry LibreTexts. Available at: [Link]

-

[14] Tips and tricks for difficult amide bond formation? (2021). Reddit. Available at: [Link]

-

[15] Sustainable Methods for the Chemical Synthesis of Amides and Amide-Containing Aromatic Compounds. University of Huddersfield Repository. Available at: [Link]

-

[1] Amides Preparation and Reactions Summary. (2020). Chemistry Steps. Available at: [Link]

-

[16] Computer Vision as a New Paradigm for Monitoring of Solution and Solid Phase Peptide Synthesis. ChemRxiv. Available at: [Link]

-

[17] 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Publications. Available at: [Link]

-

[18] 20.10 Synthesis and Reactions of Amides. Chad's Prep. Available at: [Link]

-

[19] Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. (2025). ResearchGate. Available at: [Link]

-

[20] The Amide Functional Group: Properties, Synthesis, and Nomenclature. (2018). Master Organic Chemistry. Available at: [Link]

-

The preparation and applications of amides using electrosynthesis. (2020). Royal Society of Chemistry. Available at: [Link]

-

[10] Amide coupling reaction between a carboxylic acid and aniline derivatives. (2026). Reddit. Available at: [Link]

-

Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies. Available at: [Link]

-

[21] Synthesis of Amides by Transamidation and Amidation of Activated Amides and Esters. Thieme Chemistry. Available at: [Link]

-

[13] Amide coupling reaction in medicinal chemistry. HepatoChem. Available at: [Link]

-

[22] Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element. (2014). PubMed. Available at: [Link]

-

[12] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2-Methoxybenzoic Acids Via The Schotten-Baumann Method. (2025). American Journal of Applied Science and Technology. Available at: [Link]

-

[23] Process for the preparation of substituted amides. Google Patents. Available at:

-

[24] Optimization Of Reaction Conditions And Yield Enhancement In The Synthesis Of New Amide Compounds From 2-Hydroxybenzoic And 2. (2025). Nvpubhouse Library. Available at: [Link]

-

[25] Substituted amide synthesis by amidation. Organic Chemistry Portal. Available at: [Link]

-

[26] Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC. (2021). National Center for Biotechnology Information. Available at: [Link]

-

[27] Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. Royal Society of Chemistry. Available at: [Link]

-

[28] Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Semantic Scholar. Available at: [Link]

-

[29] N-Methoxy-N-methylcyanoformamide. Organic Syntheses. Available at: [Link]

-

[30] Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC. National Center for Biotechnology Information. Available at: [Link]

-

[31] How should I purify a complex, polar, amide reaction mixture? (2023). Biotage. Available at: [Link]

-

[32] Photoredox-Induced Radical-Polar Crossover ipso, para-Difunctionalization of Aniline Derivatives via Delayed Aryl Migration. (2025). Chinese Chemical Society. Available at: [Link]

-

[33] Analytical Techniques for Small Molecule Solid Phase Synthesis. (2025). ResearchGate. Available at: [Link]

-

[34] Formation of Amides From Esters. Master Organic Chemistry. Available at: [Link]

-

Ch22: EArS of aromatic amines. University of Calgary. Available at: [Link]

-

[35] Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor. (2024). MDPI. Available at: [Link]

-

[36] Preparation of methoxy-substituted para-benzoquinones. Semantic Scholar. Available at: [Link]

Sources

- 1. Amides Preparation and Reactions Summary - Chemistry Steps [chemistrysteps.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. reddit.com [reddit.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. theusajournals.com [theusajournals.com]

- 13. hepatochem.com [hepatochem.com]

- 14. reddit.com [reddit.com]

- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 16. chemrxiv.org [chemrxiv.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. Synthesis and Reactions of Amides - Chad's Prep® [chadsprep.com]

- 19. researchgate.net [researchgate.net]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

- 21. par.nsf.gov [par.nsf.gov]

- 22. Two-step synthesis of multi-substituted amines by using an N-methoxy group as a reactivity control element - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. DE905975C - Process for the preparation of substituted amides - Google Patents [patents.google.com]

- 24. nvpublicationhouse.com [nvpublicationhouse.com]

- 25. Substituted amide synthesis by amidation [organic-chemistry.org]

- 26. Efficient synthesis of primary and secondary amides via reacting esters with alkali metal amidoboranes - PMC [pmc.ncbi.nlm.nih.gov]

- 27. rsc.org [rsc.org]

- 28. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 29. Organic Syntheses Procedure [orgsyn.org]

- 30. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]

- 31. biotage.com [biotage.com]

- 32. chinesechemsoc.org [chinesechemsoc.org]

- 33. researchgate.net [researchgate.net]

- 34. masterorganicchemistry.com [masterorganicchemistry.com]

- 35. mdpi.com [mdpi.com]

- 36. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Technical Support Center: Resolving Enantiomers of Chiral 2-Methoxyethyl Amides

Welcome to the technical support center for the resolution of chiral 2-methoxyethyl amides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the separation of these important chiral compounds. Chiral aromatic amines and their amides are prevalent in approximately 40% of all active pharmaceutical ingredients, making their enantioselective synthesis and separation critical.[1] This resource combines established methodologies with troubleshooting insights to ensure the successful resolution of your target molecules.

Section 1: Chromatographic Resolution - The Workhorse of Chiral Separation

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), are the most widely used techniques for both analytical and preparative-scale enantiomeric separations.[1][2][3]

Frequently Asked Questions (FAQs) - Chiral HPLC & SFC

Q1: I'm not seeing any separation of my 2-methoxyethyl amide enantiomers on my chiral column. Where do I start troubleshooting?

A1: Lack of separation can stem from several factors. Here’s a systematic approach to pinpoint the issue:

-

Chiral Stationary Phase (CSP) Mismatch: The primary reason for no separation is often an inappropriate CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are generally a good starting point for amides.[4][5] If one type of polysaccharide CSP (e.g., cellulose) fails, try another (e.g., amylose). A study on chiral amide separation using SFC found that Chiralcel OD-H (cellulose-based) and Chiralpak IC (amylose-based) showed the best results, successfully separating eight out of nine amide pairs.[6]

-

Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interactions between the analyte and the CSP.

-

Normal Phase: This is a common starting point. Vary the ratio of your non-polar solvent (e.g., hexane or heptane) and your polar modifier (e.g., ethanol or isopropanol). Sometimes, switching the alcohol modifier can make a significant difference.[4]

-

Additives: For amide compounds, which can have basic or acidic properties, the addition of a small amount of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) additive can dramatically improve peak shape and resolution.[1][7] In the absence of a basic additive like DEA, some amines may be strongly retained on the stationary phase with no observable peaks.[1]

-

-

Temperature: Lowering the column temperature can sometimes enhance the subtle energetic differences in the diastereomeric interactions, leading to better separation.[4]

Q2: My peaks are broad and tailing. How can I improve the peak shape?

A2: Poor peak shape often indicates secondary interactions or issues with your mobile phase.

-

Secondary Interactions: The amide functional group can interact with residual silanols on the silica support of the CSP, leading to tailing. Adding a basic modifier like DEA to your mobile phase can help to mask these silanols and improve peak shape.[7]

-

Mobile Phase Mismatch: Ensure your sample is dissolved in the mobile phase or a weaker solvent. Injecting a sample in a solvent much stronger than the mobile phase can cause peak distortion.

-

Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks. Try reducing the injection volume or sample concentration.[7]

Q3: I have a baseline separation, but the resolution is still not ideal for preparative work. How can I optimize it?

A3: To improve resolution, you can fine-tune several parameters:

-

Flow Rate: Chiral separations often benefit from lower flow rates, which allow for more effective interaction between the enantiomers and the CSP.[8]

-

Mobile Phase Modifier: Small adjustments to the percentage of the polar modifier in your mobile phase can have a significant impact on resolution.

-

Temperature: Systematically evaluate the effect of temperature. While lower temperatures often improve resolution, there are cases where a higher temperature might be optimal.

-

Column Choice: If you are using a standard analytical column, switching to a column with a smaller particle size or a longer length can increase efficiency and, consequently, resolution.

Troubleshooting Guide: Chiral Chromatography of 2-Methoxyethyl Amides

| Problem | Potential Cause | Recommended Solution |

| No Separation | Inappropriate Chiral Stationary Phase (CSP) | Screen different CSPs (e.g., polysaccharide-based, Pirkle-type).[4][9] |

| Suboptimal mobile phase composition | Optimize the ratio of non-polar solvent and polar modifier. | |

| Add acidic or basic modifiers (e.g., TFA, DEA).[1] | ||

| Poor Peak Shape | Secondary interactions with silica support | Add a basic modifier (e.g., 0.1% DEA) to the mobile phase.[7] |

| Column overload | Reduce sample concentration or injection volume.[7] | |

| Sample solvent mismatch | Dissolve the sample in the mobile phase. | |

| Irreproducible Results | Insufficient column equilibration | Equilibrate the column with at least 20-30 column volumes of the new mobile phase.[7] |

| "Additive memory effect" | Dedicate a column to a specific method or use a rigorous washing protocol between methods with different additives.[10] | |

| Mobile phase instability | Prepare fresh mobile phase for each run. |

Experimental Protocol: Chiral HPLC Method Development

-

Initial Column and Mobile Phase Screening:

-

Columns: Start with a set of polysaccharide-based chiral columns, such as Chiralcel® OD-H and Chiralpak® IC.

-

Mobile Phases:

-

Normal Phase: n-Hexane/Ethanol (90:10 v/v) and n-Hexane/Isopropanol (90:10 v/v).

-

Additives: Prepare mobile phases with and without 0.1% DEA and 0.1% TFA.

-

-

-

Gradient Elution for Scouting:

-

Run a broad gradient to quickly determine if any separation is occurring. For example, start with 5% polar modifier and ramp up to 50% over 15-20 minutes.

-

-

Isocratic Optimization:

-

Once partial separation is observed, switch to an isocratic method based on the mobile phase composition where the enantiomers started to separate.

-

Fine-tune the percentage of the polar modifier in 1-2% increments to optimize resolution.

-

-

Flow Rate and Temperature Optimization:

-

Once a reasonable separation is achieved, investigate the effect of flow rate (e.g., 0.5 mL/min, 0.8 mL/min, 1.0 mL/min).

-

Evaluate the effect of temperature on the separation (e.g., 15°C, 25°C, 40°C).

-

Visualization: Chiral Chromatography Workflow

Caption: A decision-making workflow for chiral method development.

Section 2: Non-Chromatographic Resolution Techniques

While chromatography is a powerful tool, classical resolution methods can be more cost-effective for large-scale separations.[11]

Frequently Asked Questions (FAQs) - Diastereomeric Salt Crystallization

Q1: What is diastereomeric salt resolution, and is it suitable for 2-methoxyethyl amides?

A1: Diastereomeric salt resolution involves reacting a racemic mixture with a chiral resolving agent to form a pair of diastereomeric salts.[12] These diastereomers have different physical properties, such as solubility, which allows for their separation by crystallization.[11][13] While 2-methoxyethyl amides themselves are not typically acidic or basic enough for direct salt formation, this technique can be applied if there is a suitable acidic or basic functional group elsewhere in the molecule.

Q2: How do I choose a suitable resolving agent?

A2: The choice of resolving agent is crucial and often empirical. For a molecule with a basic handle (e.g., a free amine), chiral acids like tartaric acid derivatives or camphorsulfonic acid are commonly used.[12] For a molecule with an acidic handle (e.g., a carboxylic acid), chiral bases like brucine or 1-phenylethylamine are good choices.[12]

Troubleshooting Guide: Diastereomeric Salt Crystallization

| Problem | Potential Cause | Recommended Solution |

| No Crystallization | Salts are too soluble in the chosen solvent | Screen a variety of solvents with different polarities. |

| Supersaturation not achieved | Concentrate the solution or cool it slowly. | |

| Oily Precipitate | Salts are "oiling out" instead of crystallizing | Use a less polar solvent or a solvent mixture. |

| Cooling rate is too fast | Allow the solution to cool to room temperature slowly before further cooling. | |

| Low Diastereomeric Excess (de) | Incomplete separation of diastereomers | Recrystallize the isolated salt. |

| Co-precipitation of both diastereomers | Optimize the solvent system and crystallization temperature. |

Experimental Protocol: Diastereomeric Salt Resolution

-

Resolving Agent and Solvent Screening:

-

In separate small-scale experiments, react your racemic compound with a selection of chiral resolving agents in various solvents.

-

-

Salt Formation:

-

Dissolve the racemic compound in a suitable solvent.

-

Add an equimolar amount of the chosen chiral resolving agent.

-

Stir the mixture, and if necessary, gently heat to ensure complete dissolution.

-

-

Crystallization:

-

Allow the solution to cool slowly to room temperature.

-

If no crystals form, try cooling further in an ice bath or refrigerator.

-

Inducing crystallization by scratching the inside of the flask with a glass rod can be effective.

-

-

Isolation and Purification:

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The diastereomeric purity of the crystals can be improved by recrystallization.

-

-

Liberation of the Enantiomer:

-

Treat the isolated diastereomeric salt with an acid or base to break the salt and liberate the free enantiomerically enriched compound.

-

Visualization: Diastereomeric Salt Resolution Workflow

Caption: The process of diastereomeric salt resolution.

Section 3: Enzymatic Resolution

Enzymatic resolution offers a highly selective and environmentally friendly approach to chiral separations.[2][14]

Frequently Asked Questions (FAQs) - Enzymatic Resolution

Q1: How does enzymatic resolution work for amides?

A1: Enzymatic resolution utilizes the high stereoselectivity of enzymes, such as lipases or amidases, to selectively catalyze a reaction on one enantiomer of a racemic mixture.[2][15] For a racemic amide, an enzyme might selectively hydrolyze one enantiomer to the corresponding carboxylic acid, leaving the other enantiomer unreacted.[2] The resulting mixture of the acid and the unreacted amide can then be easily separated.

Q2: What are the advantages of enzymatic resolution?

A2:

-

High Selectivity: Enzymes often exhibit near-perfect enantioselectivity.[14]

-

Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media under mild temperature and pH conditions, which can prevent the degradation of sensitive molecules.[14]

-

Green Chemistry: This method avoids the use of harsh chemicals and organic solvents.[14]

Troubleshooting Guide: Enzymatic Resolution

| Problem | Potential Cause | Recommended Solution |

| No Reaction | Inactive enzyme | Ensure the enzyme is stored correctly and is not expired. |

| Unfavorable reaction conditions | Optimize pH, temperature, and buffer system for the specific enzyme. | |

| Low Enantioselectivity | Enzyme is not selective for the substrate | Screen a variety of enzymes (e.g., different lipases, proteases). |

| Reaction has proceeded too far | Monitor the reaction progress and stop at ~50% conversion for optimal enantiomeric excess of the remaining substrate. | |

| Difficult Product Separation | Similar properties of starting material and product | If separating the resulting acid from the unreacted amide, use extraction at different pH values. |

Experimental Protocol: Lipase-Catalyzed Hydrolysis of a 2-Methoxyethyl Amide

-

Enzyme Screening:

-

Screen a panel of commercially available lipases (e.g., from Candida antarctica, Pseudomonas cepacia) for activity and selectivity towards your racemic amide.

-

-

Reaction Setup:

-

Disperse the racemic 2-methoxyethyl amide in a suitable buffer solution (e.g., phosphate buffer, pH 7).

-

Add the selected lipase.

-

Stir the reaction mixture at a controlled temperature (e.g., 30-40°C).

-

-

Monitoring the Reaction:

-

Periodically take aliquots from the reaction mixture and analyze them by chiral HPLC to determine the conversion and the enantiomeric excess (ee) of the remaining amide and the formed acid.

-

-

Work-up:

-

When the reaction reaches approximately 50% conversion, stop the reaction (e.g., by filtering off the immobilized enzyme or by adding a water-miscible organic solvent).

-

Adjust the pH of the aqueous solution to basic (e.g., pH 9-10) and extract the unreacted amide with an organic solvent (e.g., ethyl acetate).

-

Acidify the aqueous layer (e.g., pH 2-3) and extract the carboxylic acid product with an organic solvent.

-

-

Purification:

-

The extracted amide and acid can be further purified by standard techniques if necessary.

-

Visualization: Enzymatic Kinetic Resolution

Caption: The process of enzymatic kinetic resolution.

References

-

New Enzymatic Method of Chiral Amino Acid Synthesis by Dynamic Kinetic Resolution of Amino Acid Amides: Use of Stereoselective Amino Acid Amidases in the Presence of α-Amino-ε-Caprolactam Racemase. Applied and Environmental Microbiology. [Link]

-

Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. [Link]

-

Part 6: Resolution of Enantiomers. Chiralpedia. [Link]

-

Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A. [Link]

-

Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. Molecules. [Link]

-

Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Separations. [Link]

-

A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

-

Identifying a diastereomeric salt for a challenging chiral resolution. Unchained Labs. [Link]

-

Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen. Advances in Engineering. [Link]

-

Chiral resolution. Wikipedia. [Link]

-

Chiral HPLC Separations. Phenomenex. [Link]

-

Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. PMC. [Link]

-

Chiral HPLC Method Development. I.B.S. Analytical. [Link]

-

Applying Enzymatic Synthesis for Chiral Molecules. Pharma's Almanac. [Link]

-

Chiral column takes the crown for supercritical enantioseparation of primary amines. Separations. [Link]

-

COMPARISON OF VARIOUS CHIRAL STATIONARY PHASES FOR THE CHROMATOGRAPHIC SEPARATION OF CHIRAL PHARMACEUTICALS. UNCW Institutional Repository. [Link]

-

HPLC separation of enantiomers using chiral stationary phases. Česká a slovenská farmacie. [Link]

-

Chiral column chromatography. Wikipedia. [Link]

-

Analysis of chiral compounds using supercritical fluid chromatography. LCGC International. [Link]

-

Chiral Super Critical Fluid Chromatography. Phenomenex. [Link]

-

Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. ResearchGate. [Link]

- Kinetic resolution of chiral amines.

-

Resolution (Separation) of Enantiomers. Chemistry Steps. [Link]

-

Separation of a chiral amide on a Chiralcel OD-H column in A, B and C... ResearchGate. [Link]

-

Trouble with chiral separations. Chromatography Today. [Link]

-

5.8: Resolution: Separation of Enantiomers. Chemistry LibreTexts. [Link]

-

Synthesising Complex Chiral Amines Through Resolution-Racemisation-Recycle. University of Leeds. [Link]

-

Chiral Prep Chromatography Utilizing Twin-Column Technology. YMC America, Inc.. [Link]

-

Chiral HPLC Column Selection and Method Development Guide. Bioanalysis Zone. [Link]

-

Efficient method development for chiral separation by using CHIRAL ART columns. YMC. [Link]

-

Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. The Royal Society of Chemistry. [Link]

-

Discrimination of Enantiomers of Amides with Two Stereogenic Centers Enabled by Chiral Bisthiourea Derivatives Using 1H NMR Spectroscopy. PMC. [Link]

Sources

- 1. Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines [mdpi.com]

- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 3. researchgate.net [researchgate.net]

- 4. chromatographyonline.com [chromatographyonline.com]

- 5. repository.uncw.edu [repository.uncw.edu]

- 6. Chiral separation of amides using supercritical fluid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bioanalysis-zone.com [bioanalysis-zone.com]